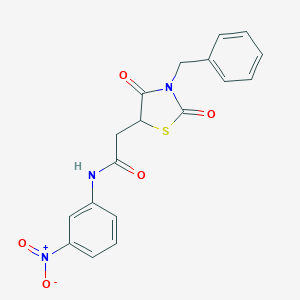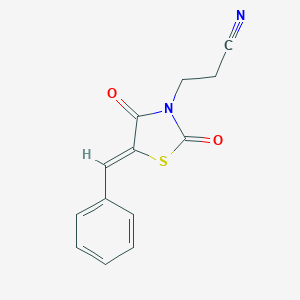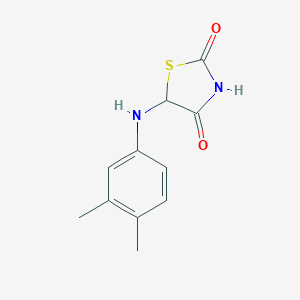![molecular formula C14H15F3N2O2S B227508 3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione, commonly known as GK-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GK-11 belongs to the class of thiazolidinedione compounds, which have been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
The mechanism of action of GK-11 is not fully understood. However, it has been proposed that GK-11 exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by GK-11 leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
GK-11 has been shown to have several biochemical and physiological effects. In vitro studies have shown that GK-11 can inhibit the proliferation of cancer cells and induce apoptosis. GK-11 has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, GK-11 has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using GK-11 in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes. Another advantage of using GK-11 is its stability, which allows for long-term storage and use in experiments. However, one limitation of using GK-11 is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on GK-11. One area of research is the development of GK-11 derivatives with improved solubility and bioavailability. Another area of research is the evaluation of the anti-inflammatory and anti-cancer effects of GK-11 in animal models. Additionally, the potential use of GK-11 in combination with other anti-inflammatory or anti-cancer agents should be explored. Finally, the mechanism of action of GK-11 should be further elucidated to better understand its therapeutic potential.
Synthesemethoden
GK-11 is synthesized through a multistep process involving the condensation of isobutyraldehyde with thiourea, followed by a reaction with 3-(trifluoromethyl)aniline. The resulting product is then treated with acetic anhydride and sodium bicarbonate to yield GK-11. The synthesis of GK-11 has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
GK-11 has been extensively studied for its potential therapeutic applications. In vitro studies have shown that GK-11 has anti-inflammatory and anti-cancer properties. GK-11 has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. GK-11 has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Eigenschaften
Produktname |
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C14H15F3N2O2S |
Molekulargewicht |
332.34 g/mol |
IUPAC-Name |
3-(2-methylpropyl)-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H15F3N2O2S/c1-8(2)7-19-12(20)11(22-13(19)21)18-10-5-3-4-9(6-10)14(15,16)17/h3-6,8,11,18H,7H2,1-2H3 |
InChI-Schlüssel |
SHIDJTYTMMNMLC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
CC(C)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)





![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
